3-Bromo-5-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
3-Bromo-5-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is particularly interesting due to its unique structure, which includes a bromine atom, a cyclopropoxy group, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropoxypyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic routes and reducing waste generation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar oxidative coupling methods. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-5-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell growth and survival . This mechanism is particularly relevant in the context of cancer research, where PI3K inhibitors are being developed as potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound also contains a bromine atom and a pyridine ring, but with different substituents.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond structure and are used in various synthetic applications.
Uniqueness
3-Bromo-5-cyclopropoxypyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyclopropoxy group, in particular, adds to its uniqueness and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C8H9BrN2O3S |
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Molecular Weight |
293.14 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9BrN2O3S/c9-7-3-6(14-5-1-2-5)4-11-8(7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
NDHAXTJZXXLJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)S(=O)(=O)N)Br |
Origin of Product |
United States |
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